molecular formula C9H13F2IN2O B2519852 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1856058-59-7

5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B2519852
CAS No.: 1856058-59-7
M. Wt: 330.117
InChI Key: OBTXSWDQIMHVLA-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole include:

    2-(sec-butoxymethyl)-4-fluorobenzenethiol: This compound has a similar sec-butoxymethyl group but differs in its other substituents.

    4-sec-butoxymethyl-pyridine: This compound shares the sec-butoxymethyl group but has a pyridine ring instead of a pyrazole ring.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(difluoromethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2IN2O/c1-3-6(2)15-5-8-7(12)4-13-14(8)9(10)11/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTXSWDQIMHVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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